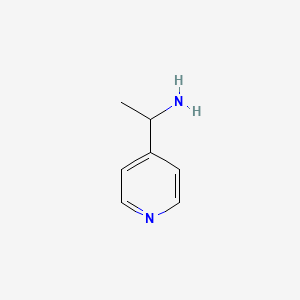

1-(4-Pyridyl)ethylamine

Overview

Description

1-(4-Pyridyl)ethylamine is a chemical compound that is related to the pyridine family, where the pyridine ring is substituted with an ethylamine group at the fourth position. This compound is of interest due to its potential applications in various chemical syntheses and its role as a building block in the construction of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. Although the abstract provided does not detail the synthesis of 1-(4-Pyridyl)ethylamine specifically, the methodology described could potentially be adapted for its synthesis, given the structural similarities between the 2-pyridinyl and 4-pyridinyl compounds .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 1-(4-Pyridyl)ethylamine, it does mention a related compound, 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione, which features a pyridine ring. The dihedral angle between the pyridine and triazole rings in this compound is 41.73°, suggesting that the pyridine moiety can influence the overall molecular geometry of such compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Pyridyl)ethylamine can be inferred from the reactions of similar pyridinyl compounds. For instance, the substitution reactions of 1-(4-pyridinyl)ethyl methanesulfonates are mentioned to proceed stereospecifically with inversion of the chiral center. This indicates that 1-(4-Pyridyl)ethylamine could potentially undergo similar substitution reactions, which could be useful in the synthesis of stereochemically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Pyridyl)ethylamine are not directly discussed in the provided papers. However, the stability of the 2-(4-Pyridyl)ethyl protecting group under both alkali and acid conditions, as mentioned in the context of DNA fragment synthesis, suggests that 1-(4-Pyridyl)ethylamine may also exhibit stability under a range of conditions. This stability is advantageous for its use as a protecting group in the synthesis of oligonucleotides .

Scientific Research Applications

1. Catalysis in Water Oxidation

The bis(2-pyridyl)ethylamine (bpea) ligand, a related compound to 1-(4-Pyridyl)ethylamine, has been used to synthesize dinuclear Ru complexes. These complexes have demonstrated the ability to catalytically oxidize water to molecular dioxygen, which is a significant process in the field of chemical catalysis (Mola et al., 2011).

2. Solid-State Photochemical Reactions

The compound trans-1,2-Bis(4-pyridyl)ethylene (bpe), which contains a structure similar to 1-(4-Pyridyl)ethylamine, has been extensively studied for its role in solid-state photochemical [2+2] cycloaddition reactions. These reactions are crucial in crystal engineering and have implications in the development of photochemical materials (Nagarathinam et al., 2008).

3. Cluster Chemistry and Magnetism

Using a ligand similar to 1-(4-Pyridyl)ethylamine, researchers have synthesized a unique heptacopper(II) cluster. This cluster, which exhibits a body-centred anti-prismatic topology, has implications in the study of cluster chemistry and magnetism, especially concerning magnetic-exchange interactions (Arora et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950525 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Pyridyl)ethylamine | |

CAS RN |

50392-78-4, 27854-96-2 | |

| Record name | 50392-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

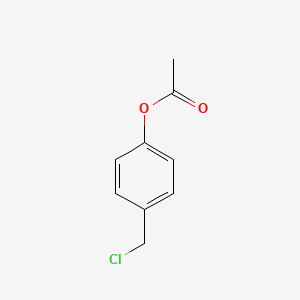

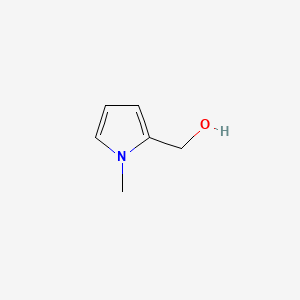

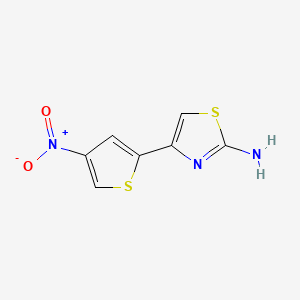

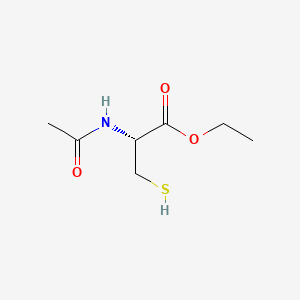

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the stereochemistry of 1-(4-Pyridyl)ethylamine and its pharmacokinetic implications?

A1: This research paper focuses on a novel anticonvulsant drug candidate, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, which incorporates the 1-(4-Pyridyl)ethylamine moiety. Crucially, this compound possesses a chiral center, leading to the existence of enantiomers. The study utilizes chiral liquid chromatography to successfully separate and analyze these enantiomers []. Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial. This is because enantiomers can potentially exhibit different pharmacological activities, metabolic pathways, and toxicity profiles. The study's findings highlight the significance of stereoselectivity in drug development and emphasize the need for individual enantiomer analysis, especially for compounds like those incorporating 1-(4-Pyridyl)ethylamine, to ensure safer and more effective therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.